2-[2-(Trifluoromethoxy)phenyl]aniline
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Overview
Description
2-[2-(Trifluoromethoxy)phenyl]aniline is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a suitable aromatic precursor using reagents such as trifluoromethyl ethers and subsequent reduction to form the aniline derivative .
Industrial Production Methods
Industrial production of 2-[2-(Trifluoromethoxy)phenyl]aniline may involve large-scale trifluoromethoxylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-[2-(Trifluoromethoxy)phenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethoxy)phenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
- 3-(Trifluoromethoxy)aniline
Uniqueness
2-[2-(Trifluoromethoxy)phenyl]aniline is unique due to the specific positioning of the trifluoromethoxy group, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-4-2-6-10(12)9-5-1-3-7-11(9)17/h1-8H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVFXUXDUIPECW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371042 |
Source
|
Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175676-54-7 |
Source
|
Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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